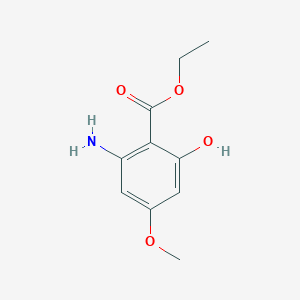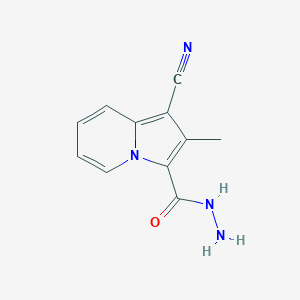
1-Cyano-2-methylindolizine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyano-2-methylindolizine-3-carbohydrazide is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Cyano-2-methylindolizine-3-carbohydrazide can be synthesized through several methods One common approach involves the cyclization of appropriate precursors under specific conditions For instance, starting from 2-methylpyridine, a series of reactions including nitration, reduction, and cyclization can lead to the formation of the indolizine core
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes to ensure consistent production. The choice of solvents, catalysts, and purification techniques would be tailored to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyano-2-methylindolizine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.
Aplicaciones Científicas De Investigación
1-Cyano-2-methylindolizine-3-carbohydrazide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-cyano-2-methylindolizine-3-carbohydrazide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyano group and carbohydrazide moiety can interact with various molecular targets, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Cyano-2-methylindolizine-3-carboxamide: Similar structure but with a carboxamide group instead of a carbohydrazide.
2-Methylindolizine-3-carbohydrazide: Lacks the cyano group, which may affect its reactivity and applications.
1-Cyanoindolizine-3-carbohydrazide: Similar but without the methyl group, potentially altering its chemical properties.
Uniqueness
1-Cyano-2-methylindolizine-3-carbohydrazide is unique due to the combination of the cyano group and carbohydrazide moiety, which provides a distinct set of chemical properties and reactivity
Propiedades
Fórmula molecular |
C11H10N4O |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
1-cyano-2-methylindolizine-3-carbohydrazide |
InChI |
InChI=1S/C11H10N4O/c1-7-8(6-12)9-4-2-3-5-15(9)10(7)11(16)14-13/h2-5H,13H2,1H3,(H,14,16) |
Clave InChI |
UGLZVMNPYYSQLB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C=CC=CC2=C1C#N)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzo[d]thiazol-6-yl)-2-oxoaceticacid](/img/structure/B13121977.png)
![2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13121983.png)
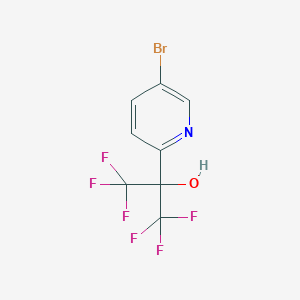
![2-Methylimidazo[1,5-a]pyrimidin-4(1H)-one](/img/structure/B13121998.png)
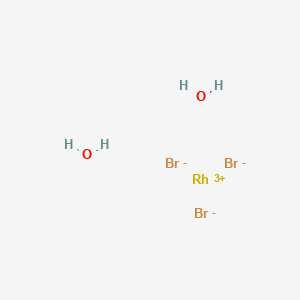
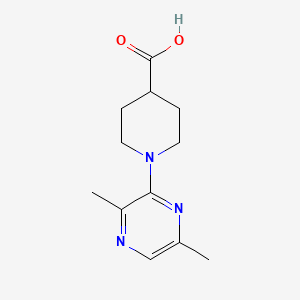
![5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13122012.png)


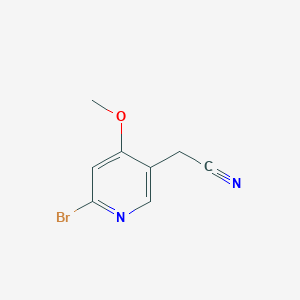

![7-Methoxy-5-methyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidine](/img/structure/B13122033.png)
